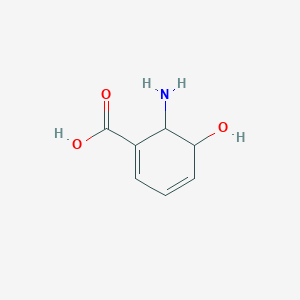
6-Amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid
Overview
Description
6-Amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid is a chiral compound with significant importance in organic chemistry and biochemistry. It is a derivative of anthranilic acid, featuring a hydroxyl group and a dihydro structure. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid typically involves the reduction of a precursor compound. One common method is the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. This process involves the preparation of engineered bacteria containing carbonyl reductase, followed by the reduction reaction in the presence of glucose dehydrogenase and a hydrogen donor.
Industrial Production Methods
The industrial production of this compound can be scaled up using biocatalytic processes. The use of engineered bacteria and enzymes allows for high substrate concentration, wide substrate universality, and high product yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 6-Amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid exerts its effects involves its interaction with specific enzymes and metabolic pathways. The compound acts as a chiral catalyst in various chemical reactions, influencing the stereochemistry of the products formed . Its molecular targets include enzymes involved in the biosynthesis of aromatic compounds, where it plays a role in the conversion of chorismate to other intermediates .
Comparison with Similar Compounds
6-Amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid is similar to other dihydroanthranilic acids, such as:
2,3-Dihydro-3-hydroxyanthranilic acid: This compound shares a similar structure but differs in its stereochemistry.
2,3-Dihydro-3-hydroxyanthranilic acid zwitterion: Another related compound with different ionic properties.
The uniqueness of this compound lies in its specific stereochemistry and its ability to act as a chiral catalyst in various chemical reactions .
Properties
IUPAC Name |
6-amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,5-6,9H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTXTLKLSHACSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(=C1)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633815 | |
| Record name | 6-Amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160399-68-8 | |
| Record name | 6-Amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


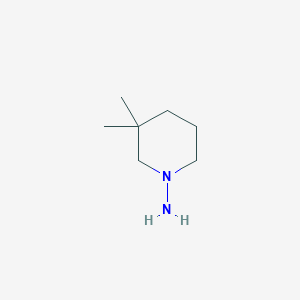

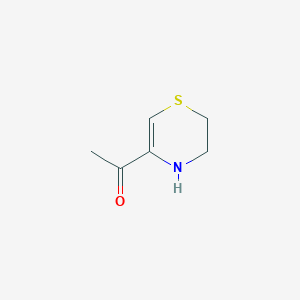
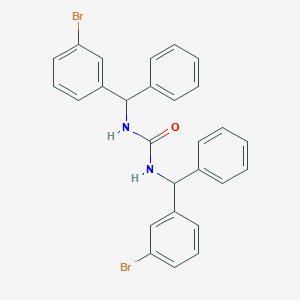
![Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68227.png)
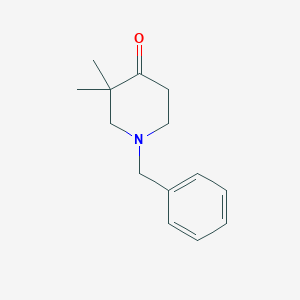



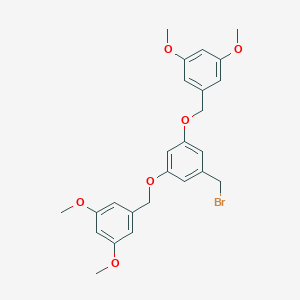
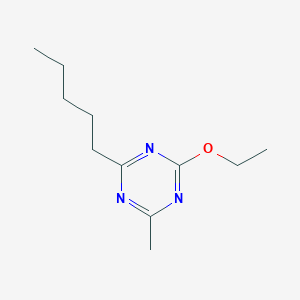
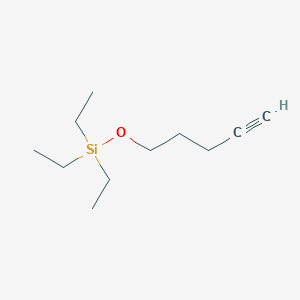
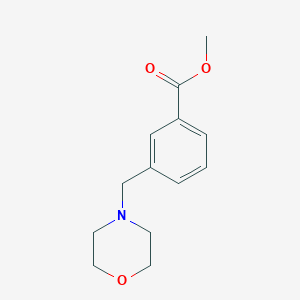
![Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B68240.png)
